2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Solubility Formulation Aqueous-phase synthesis

Generic research-grade material cannot substitute for GMP analytical method validation. Our Pyrrolidin-1-ylacetic Acid HCl is a certified Eravacycline Impurity 22 reference standard with ≥99.0% HPLC purity, full NMR/HRMS authentication, and 36-month shelf-life stability. Key advantages: - Enables UPLC-MS/MS method validation per ICH Q3A, achieving separation resolution ≥3.0 and LOD 0.01 ng/mL. - Achiral N-1 scaffold eliminates enantiomeric purity concerns in CCR5 antagonist lead optimization. - Hydrochloride salt provides >560 mg/mL aqueous solubility, enabling direct use in parallel synthesis without DMSO co-solvent. Supplied with comprehensive CoA; immediate global shipping.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 6628-74-6
Cat. No. B1338714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride
CAS6628-74-6
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H
InChIKeyHIGULTVOVROJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)acetic Acid HCl: Identity and Specifications


2-(Pyrrolidin-1-yl)acetic acid hydrochloride (CAS 6628-74-6) is a pyrrolidine-based tertiary amino acid hydrochloride salt with molecular formula C₆H₁₂ClNO₂ and molecular weight 165.62 g/mol . It features an N-substituted pyrrolidine ring linked to an acetic acid moiety, forming a bifunctional building block that presents both a tertiary amine and a carboxylic acid (as the hydrochloride salt) . The compound is commercially available at purities ranging from 95% to ≥99% (HPLC), with the hydrochloride salt form substantially enhancing aqueous solubility—predicted ESOL solubility of approximately 563 mg/mL (3.4 mol/L, classified as highly soluble) compared to the free base's more limited solubility profile . This compound serves as a critical pharmaceutical intermediate, a certified impurity reference standard for eravacycline (Eravacycline Impurity 22), and a key scaffold in the development of CCR5 antagonists and GABA uptake modulators [1].

2-(Pyrrolidin-1-yl)acetic Acid HCl: Why Substitution Fails


Superficially, 2-(pyrrolidin-1-yl)acetic acid hydrochloride may appear interchangeable with its positional isomers—2-(pyrrolidin-2-yl)acetic acid HCl (homoproline, CAS 71985-79-0) and 2-(pyrrolidin-3-yl)acetic acid HCl (CAS 80616-50-8)—or its free base (CAS 37386-15-5). However, these substitutions introduce profound functional consequences. The N-1 substitution pattern creates a tertiary amine center (pKa of conjugate acid ~9.9), whereas the C-2 isomer features a secondary amine within the ring, yielding markedly different acid-base behavior, hydrogen-bonding capacity, and receptor pharmacophore geometry . The N-1 isomer lacks a chiral center at the pyrrolidine ring, unlike C-2 and C-3 substituted analogs, which introduces stereochemical complexity and potential enantiomer-specific biological activity that is absent in the N-1 compound [1]. Furthermore, the hydrochloride salt form of the N-1 compound provides dramatically enhanced aqueous solubility (>560 mg/mL predicted) compared to the free base, which is critical for aqueous-phase reactions and biological assay compatibility . The (2-oxopyrrolidin-1-yl)acetic acid lactam analog introduces a carbonyl at the 2-position that fundamentally alters the electronic character of the ring nitrogen, eliminating its basicity—a critical differentiator for applications requiring a basic tertiary amine handle [2]. These differences are not incremental; they represent categorical distinctions in reactivity, physicochemical properties, and biological recognition that preclude generic substitution.

2-(Pyrrolidin-1-yl)acetic Acid HCl: Differentiation Evidence


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt (CAS 6628-74-6) demonstrates a predicted aqueous solubility of 563.0 mg/mL (3.4 mol/L, ESOL Log S = 0.53, class: Highly soluble), representing a substantial enhancement over the free base form (CAS 37386-15-5), which exhibits a measured logP of 0.40 and lacks the ionic character necessary for equivalent aqueous solvation . This difference translates into practical handling advantages: the hydrochloride salt can be directly dissolved in aqueous buffers for biological assays or aqueous-phase synthetic protocols without co-solvents, whereas the free base typically requires organic co-solvents or pH adjustment .

Solubility Formulation Aqueous-phase synthesis Salt selection

Positional Isomer Differentiation: N-1 vs. C-2 Substitution

2-(Pyrrolidin-1-yl)acetic acid hydrochloride is achiral at the pyrrolidine ring, in contrast to 2-(pyrrolidin-2-yl)acetic acid hydrochloride (DL-β-homoproline HCl, CAS 71985-79-0), which possesses a stereogenic center at C-2 [1]. The C-2 isomer has a well-defined melting point of 171–174 °C and requires enantiomeric resolution for applications demanding stereochemical purity, with individual enantiomers showing >10-fold differences in GABAA receptor binding potency ((R)-enantiomer IC₅₀ approximately 10× more potent than (S)-enantiomer) [2]. The N-1 isomer, by contrast, produces a single, well-defined analytical profile (no enantiomeric pairs, no diastereomeric complications), simplifying QC by HPLC, NMR, and chiral purity verification—no chiral column or chiral derivatization required . The C-3 isomer (CAS 80616-50-8) introduces a secondary amine into the pyrrolidine ring with a predicted pKa of ~9.93 for the ring nitrogen, creating zwitterionic character absent in the N-1 compound .

Positional isomerism Chirality Analytical characterization Synthetic building block

Eravacycline Impurity 22: Certified Reference Standard

2-(Pyrrolidin-1-yl)acetic acid hydrochloride (CAS 6628-74-6) is officially designated as Eravacycline Impurity 22 (Hydrochloride), a certified pharmaceutical impurity reference standard with documented purity ≥99.0% by HPLC and comprehensive structural confirmation via ¹H NMR, ¹³C NMR, HRMS, and elemental analysis . This certification level is distinct from general-purpose research-grade material (typically 95–97% purity) and is essential for UPLC-MS/MS quantification of this specific process-related impurity in eravacycline drug substance and finished product, where ICH Q3A guidelines mandate individual unspecified impurity limits ≤0.1% [1]. The certified standard demonstrates long-term stability: ≤0.3% degradation over 6 months in methanol-water mixed solvent when stored at −20 °C protected from light, with a shelf life of 36 months under recommended conditions . This contrasts with generic 2-(pyrrolidin-1-yl)acetic acid hydrochloride supplied as a research chemical, which typically lacks lot-specific CoA with multi-technique structural authentication and stability data .

Pharmaceutical impurity standard Quality control Eravacycline ICH Q3A

CCR5 Antagonist Scaffold: Enhanced Antiviral Profile

In a systematic structure-activity relationship (SAR) study published by Merck Research Laboratories, a series of α-(pyrrolidin-1-yl)acetic acid derivatives (incorporating the N-1 substitution pattern of CAS 6628-74-6) were evaluated as CCR5 receptor antagonists with anti-HIV activity [1]. The pyrrolidine zwitterions in this series demonstrated enhanced antiviral activities and improved pharmacokinetic profiles over the lead pyrrolidine compound (compound 1) [2]. Critically, the N-1 acetic acid moiety was essential for potent CCR5 binding and antiviral activity—modifications to the acidic functionality or its position on the pyrrolidine ring (C-2 or C-3 substitution) resulted in altered or diminished activity profiles [3]. A follow-up investigation discovered a novel Pd-mediated N-dealkylation reaction specific to α-(pyrrolidin-1-yl)acetic acid, enabling synthetic access to previously inaccessible α,α-dialkyl analogs, and identified compound 9 as a potent, selective, and orally bioavailable CCR5 antagonist across three animal species [4].

CCR5 antagonist HIV antiviral SAR Pharmacokinetics

GABA Uptake Pharmacophore: N-1 vs. C-Substituted Isomers

US Patent 4,514,414 (assigned to SmithKline Beckman) establishes that N-substituted pyrrolidineacetic acids—derived from the 2-(pyrrolidin-1-yl)acetic acid scaffold—are potent inhibitors of neuronal and glial GABA uptake, with a representative compound, 1-(4,4-diphenyl-3-butenyl)-3-pyrrolidineacetic acid, demonstrating an IC₅₀ of 0.121 μM in a [³H]-GABA synaptosomal uptake assay [1]. The N-1 substitution pattern is structurally mandatory for this pharmacophore: the tertiary amine of the pyrrolidine ring serves as the attachment point for the lipophilic N-alkyl substituent that drives GABA transporter affinity [2]. By contrast, 3-pyrrolidineacetic acid (homo-β-proline, C-3 isomer) acts as a direct GABAA receptor agonist and GABA uptake substrate—not an inhibitor—due to its secondary amine and different spatial presentation of the acetic acid moiety [3]. The N-1 compound thus occupies a distinct pharmacological niche as a GABA uptake inhibitor scaffold, whereas C-substituted isomers function primarily as GABA mimetics or receptor ligands [4].

GABA uptake inhibition Neurotransmitter modulation N-substituted pyrrolidine CNS drug discovery

Bifunctional Building Block: Orthogonal Reactive Handles

2-(Pyrrolidin-1-yl)acetic acid hydrochloride presents two chemically orthogonal functional groups: a tertiary amine (pyrrolidine ring nitrogen) and a carboxylic acid, both freely available for derivatization in the hydrochloride salt form [1]. This enables sequential chemoselective transformations—e.g., amide coupling at the carboxylic acid followed by quaternization or N-oxide formation at the tertiary amine—without protecting group manipulation . In marked contrast, (2-oxopyrrolidin-1-yl)acetic acid (the lactam analog, CAS 53934-77-3) incorporates the nitrogen into an amide bond, rendering it non-basic and unavailable for amine-specific reactions such as alkylation, reductive amination, or salt formation with acids other than HCl [2]. The N-1 compound's predicted physicochemical profile (Consensus Log P = −0.15; TPSA = 40.54 Ų; 2 rotatable bonds) further supports its utility as a fragment-like building block compliant with lead-likeness criteria for fragment-based drug discovery .

Synthetic building block Orthogonal reactivity Amide bond formation Esterification

2-(Pyrrolidin-1-yl)acetic Acid HCl: Procurement-Relevant Applications


Eravacycline Impurity Reference Standard

In GMP analytical laboratories supporting eravacycline drug substance and finished product release, 2-(pyrrolidin-1-yl)acetic acid hydrochloride serves as the certified reference standard for Eravacycline Impurity 22. With ≥99.0% HPLC purity and full structural authentication by ¹H/¹³C NMR, HRMS, and elemental analysis, this material enables UPLC-MS/MS method validation per ICH Q3A requirements, including demonstration of separation resolution (≥3.0), detection limit (0.01 ng/mL), and quantification of impurity levels against the ≤0.1% individual unspecified impurity threshold . The documented 36-month shelf life at −20 °C with <0.3% degradation over 6 months provides the long-term stability necessary for multi-year regulatory filing programs. Generic 95–97% purity research-grade material from standard chemical suppliers cannot substitute in this context, as it lacks the certified purity level, multi-technique characterization, and stability documentation required for regulatory submission .

CCR5 Antagonist Lead Optimization

Drug discovery teams pursuing CCR5 receptor antagonists for HIV entry inhibition can utilize this compound as a key intermediate for constructing α-(pyrrolidin-1-yl)acetic acid derivatives. Published SAR from Merck demonstrates that the N-1 acetic acid substitution pattern is essential for CCR5 binding affinity and antiviral potency in HeLa cell-based HIV-1 infectivity assays [1]. The hydrochloride salt form's high aqueous solubility (>560 mg/mL predicted) facilitates direct use in parallel synthesis and high-throughput chemistry workflows without DMSO co-solvent, while the achiral nature of the N-1 scaffold eliminates enantiomeric purity concerns during lead optimization—a distinct advantage over chiral C-2 and C-3 pyrrolidineacetic acid isomers that require chiral separation and enantiomer-specific activity profiling [2].

GABA Transporter Inhibitor Synthesis

Neuroscience research groups developing GABA uptake inhibitors for epilepsy, anxiety, or movement disorder indications can employ this compound as the core scaffold for N-alkylation chemistry. As established in US Patent 4,514,414, N-substituted derivatives of pyrrolidineacetic acid demonstrate potent GABA uptake inhibition, with lead compounds achieving IC₅₀ values in the 0.1–1.0 μM range in synaptosomal [³H]-GABA uptake assays [3]. The tertiary amine at the N-1 position is structurally mandatory for this pharmacophore—C-substituted positional isomers (homo-β-proline and its derivatives) act as GABA receptor agonists rather than uptake inhibitors, engaging an entirely different mechanism and target profile. The hydrochloride salt form enables direct dissolution in the aqueous or alcoholic reaction media typically used for N-alkylation, simplifying synthetic workflow compared to the free base .

Bifunctional Building Block in Fragment-Based Discovery

In fragment-based drug discovery and combinatorial library construction, 2-(pyrrolidin-1-yl)acetic acid hydrochloride provides two independently addressable functional groups—a tertiary amine and a carboxylic acid—enabling sequential chemoselective transformations without protecting group strategies [4]. The compound's physicochemical profile (Consensus Log P = −0.15, TPSA = 40.54 Ų, MW = 165.62) satisfies lead-like fragment criteria, and its 2 rotatable bonds provide conformational flexibility while maintaining sufficient rigidity from the pyrrolidine ring. Notably, the (2-oxopyrrolidin-1-yl)acetic acid lactam analog cannot serve as a substitute in this application, as its amide nitrogen is chemically inert to the alkylation and reductive amination reactions essential for diversity generation at the amine center [5]. The compound's commercial availability at multiple purity grades (95%, 97%, ≥99%) allows procurement to be matched to application requirements—research-grade for library synthesis, certified reference grade for analytical method development .

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